![molecular formula C17H13BrN6O3S B5752015 N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide](/img/structure/B5752015.png)
N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide is a complex organic compound that features a combination of benzodioxole, bromine, and tetrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the bromination of 1,3-benzodioxole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the Tetrazole Moiety: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The benzodioxole and tetrazole moieties are then coupled using a suitable linker, such as a hydrazide, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution of the bromine atom can introduce a wide range of functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industry, the compound may find applications in the development of new materials with unique properties. Its combination of functional groups allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.
作用機序
The mechanism of action of N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
6-Bromo-2H-1,3-benzodioxole: Shares the benzodioxole and bromine moieties.
1-Phenyl-1H-1,2,3,4-tetrazole: Contains the tetrazole ring and phenyl group.
Acetohydrazide Derivatives: Similar in having the hydrazide functional group.
Uniqueness
N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide is unique due to its combination of benzodioxole, bromine, tetrazole, and hydrazide moieties
特性
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O3S/c18-13-7-15-14(26-10-27-15)6-11(13)8-19-20-16(25)9-28-17-21-22-23-24(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,25)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIVYAJKESNPSF-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=NN=NN3C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=NN=NN3C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
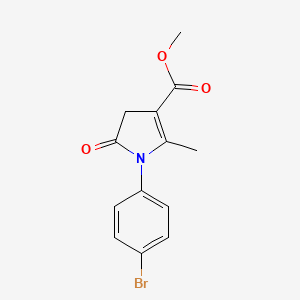
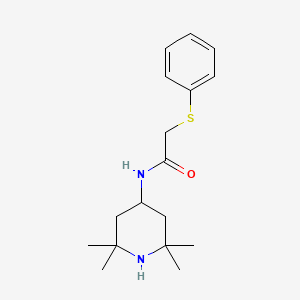
![N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5751940.png)
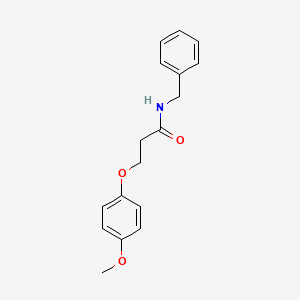
![4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5751956.png)
![6-(2-methylphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5751959.png)
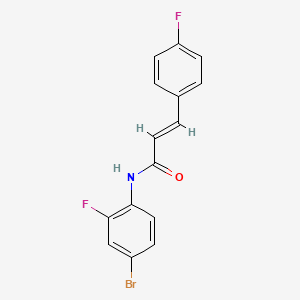
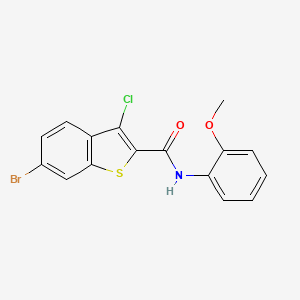
![N-[4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenyl]acetamide](/img/structure/B5751985.png)
![3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5752000.png)
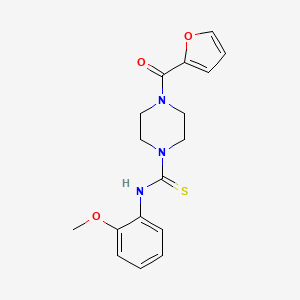

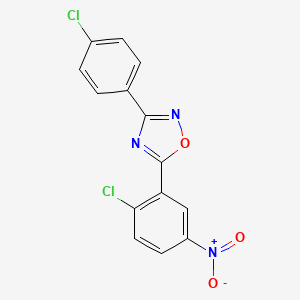
![N-[4-(azepane-1-carbonyl)phenyl]-2-methylpropanamide](/img/structure/B5752029.png)
